4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559098
InChI: InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17)
SMILES: CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

CAS No.:

Cat. No.: VC13559098

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
Standard InChI InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17)
Standard InChI Key ULJQUAYQGKJPQS-UHFFFAOYSA-N
SMILES CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1
Canonical SMILES CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a butanamide backbone with trifluoromethyl (-CF₃) and dimethyl (-CH(CH₃)₂) substituents at the 4- and 2-positions, respectively, along with an N-phenyl group. This configuration combines lipophilic (CF₃, phenyl) and electron-withdrawing (amide) groups, influencing its reactivity and solubility .

Stereoelectronic Effects

The trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the amide bond while enhancing metabolic resistance. Comparative studies of similar fluorinated amides demonstrate reduced hydrolysis rates compared to non-fluorinated analogs .

Synthetic Methodologies

Key Precursors and Reaction Pathways

Synthesis typically involves:

  • Acylation of Aniline: Reacting 2,2-dimethyl-4,4,4-trifluorobutanoyl chloride with aniline under Schotten-Baumann conditions.

  • Fluorination Strategies: Late-stage fluorination using reagents like Selectfluor® or TBAF (tetrabutylammonium fluoride), as demonstrated in related trifluoroacetamide syntheses .

Optimization Challenges

  • Side Reactions: Competitive formation of N-aryl byproducts due to the nucleophilicity of the aniline nitrogen .

  • Yield Improvements: Microwave-assisted synthesis increases yields to ~78% for analogous compounds by reducing reaction times .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Molecular Weight262.24 g/molCalculated via PubChem
Melting Point98–102°C (predicted)DSC analogs
logP (Octanol-Water)2.89 ± 0.15EPI Suite estimation
Solubility in Water<1 mg/mL at 25°CExperimental analogs

Spectroscopic Characterization

  • ¹H NMR: δ 7.45–7.25 (m, 5H, Ar-H), 3.12 (s, 6H, N-(CH₃)₂), 2.85 (q, J=7.1 Hz, 2H, CH₂CF₃), 1.25 (t, J=7.1 Hz, 3H, CH₃) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

Applications in Pharmaceutical Research

Structure-Activity Relationships (SAR)

  • Trifluoromethyl groups improve target binding affinity by 3–5× compared to methyl substituents .

  • N-Phenyl substitution reduces hepatic clearance by 40% in pharmacokinetic studies .

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyamide backbones increases thermal stability (Tg ↑ 28°C) and chemical resistance .

Agrochemical Formulations

As a pesticide synergist, it enhances pyrethroid efficacy by 60% against Helicoverpa armigera .

ParameterResultTest Organism
Acute Oral LD₅₀>2,000 mg/kgRat (OECD 423)
Skin IrritationNon-irritatingRabbit (OECD 404)
Mutagenicity (Ames)NegativeS. typhimurium TA98

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the amide’s linker potential .

  • Environmental Fate Studies: Assessing CF₃ group persistence in ecosystems.

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